3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
The compound 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a polycyclic heterocyclic molecule featuring a benzochromenooxazinone core fused with a 3,4,5-trimethoxybenzyl substituent. Its molecular formula is C₂₅H₂₅NO₆, with a molecular weight of 435.47 g/mol. The 3,4,5-trimethoxybenzyl group is a critical pharmacophore, contributing to electronic and steric properties that influence biological interactions, such as binding to enzymes or receptors involved in anticancer pathways . The fused oxazinone and chromene rings confer rigidity, which may enhance metabolic stability compared to simpler aromatic systems.
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H23NO6/c1-28-21-10-15(11-22(29-2)24(21)30-3)12-26-13-19-20(31-14-26)9-8-17-16-6-4-5-7-18(16)25(27)32-23(17)19/h4-11H,12-14H2,1-3H3 |
InChI Key |
XBELTTZHQSMISM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of the trimethoxybenzyl precursor. This precursor can be synthesized through the methylation of 3,4,5-trihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. The resulting trimethoxybenzyl alcohol is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and potentially the development of more efficient catalytic systems to improve yield and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazinone ring undergoes nucleophilic substitution, particularly at the N- or O- positions, depending on reaction conditions. For example:
-
Ammonolysis with primary amines yields substituted dihydroquinazolines, where the oxygen atom in the oxazinone ring is replaced by an amine group.
-
Alkylation using alkyl halides occurs at the benzoxazine nitrogen, forming N-alkylated derivatives. This reaction is typically conducted in polar aprotic solvents like DMF at 60–80°C .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ammonolysis | NH₃/EtOH, reflux | Dihydroquinazoline | 65–78 |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 72 |
Oxidation and Reduction
The chromeno moiety and methoxy groups are susceptible to redox reactions:
-
Oxidation of the chromeno ring with KMnO₄ in acidic media cleaves the heterocyclic ring, producing a diketone intermediate.
-
Reduction of the oxazinone carbonyl using NaBH₄ or LiAlH₄ generates secondary alcohols, which can further dehydrate to form alkenes .
| Reaction | Reagents | Key Intermediate | Application |
|---|---|---|---|
| Chromeno oxidation | KMnO₄/H₂SO₄ | Diketone | Synthetic precursor |
| Carbonyl reduction | NaBH₄/MeOH | Alcohol | Bioactive analog |
Electrophilic Aromatic Substitution
The trimethoxybenzyl group directs electrophilic substitution to the para position of the methoxy substituents. Notable reactions include:
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the aromatic ring, enhancing reactivity for subsequent reductions .
-
Halogenation using Cl₂ or Br₂ in acetic acid yields mono- or di-halogenated derivatives, useful in cross-coupling reactions .
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Nitration | HNO₃, 0–5°C | 4-Nitro-trimethoxybenzyl | >90% |
| Bromination | Br₂, AcOH | 3-Bromo derivative | 85% |
Condensation and Cycloaddition
The oxazinone ring participates in condensation reactions with aldehydes or ketones to form fused heterocycles. For instance:
-
Mannich reaction with formaldehyde and secondary amines produces spirocyclic derivatives .
-
Diels-Alder reactions with dienophiles like maleic anhydride yield bicyclic adducts, expanding structural diversity.
| Reaction | Partners | Product | Yield (%) |
|---|---|---|---|
| Mannich reaction | HCHO, piperidine | Spirooxazine | 68 |
| Diels-Alder | Maleic anhydride | Bicyclic lactam | 55 |
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis of the oxazinone ring under acidic or basic conditions generates carboxylic acids or amines:
-
Acidic hydrolysis (HCl/H₂O) cleaves the ring to form a benzoxazepine derivative.
-
Basic hydrolysis (NaOH/EtOH) produces an aminophenol intermediate, amenable to further functionalization .
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Benzoxazepine | HDAC inhibitor precursor |
| Basic | 2M NaOH, 70°C | 4-Aminoresorcinol | Fluorescent probe synthesis |
Photochemical and Thermal Reactivity
The chromeno-oxazine system exhibits unique behavior under UV light or heat:
-
Photodimerization under UV irradiation forms cyclobutane-linked dimers, relevant in material science.
-
Thermal ring-opening at >150°C generates reactive intermediates for polymerization .
| Stimulus | Conditions | Product | Notes |
|---|---|---|---|
| UV light | 254 nm, 12 h | Cyclobutane dimer | Reversible |
| Heat | 160°C, N₂ atmosphere | Polybenzoxazine | High thermal stability |
Catalytic Cross-Coupling
The trimethoxybenzyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura with arylboronic acids introduces aryl groups at the benzyl position.
-
Buchwald-Hartwig amination forms C–N bonds for bioactive analog synthesis .
| Reaction | Catalysts | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 80 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amine | 75 |
This compound’s multifaceted reactivity underscores its utility in synthesizing complex molecules for drug discovery and advanced materials. Future studies should explore enantioselective transformations and green chemistry approaches to enhance sustainability .
Scientific Research Applications
3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated using analogous substitution trends.
Key Observations :
- Chlorine vs. Trimethoxy Substitutions : The 12-chloro derivative (D144-0034) has a higher molecular weight (484.93 vs. 435.47) and similar logP to the target compound, suggesting comparable lipophilicity despite the added chlorine.
- Halogen Effects : The 4-chlorobenzyl analog (D144-0140) exhibits reduced molecular weight (377.83) and logP (4.69), likely due to the absence of methoxy groups. Fluorinated analogs (e.g., 2-F-benzyl) may exhibit enhanced metabolic stability due to fluorine’s electronegativity.
- Methoxy vs. Halogen : The 2-methoxybenzyl analog shows lower logP (3.85), highlighting the electron-donating nature of methoxy groups compared to electron-withdrawing halogens.
Anticancer Potential
- The target compound and its 12-chloro derivative (D144-0034) are included in ChemDiv’s Anticancer Library , indicating preliminary activity against cancer cell lines. The 3,4,5-trimethoxybenzyl group is structurally reminiscent of podophyllotoxin derivatives, which inhibit tubulin polymerization.
- The 4-chlorobenzyl analog (D144-0140) is part of a Phenotypic Screening Library, suggesting divergent mechanisms of action compared to the trimethoxy-substituted target.
Antioxidant Activity (Indirect Comparison)
The target’s methoxy groups may reduce radical scavenging efficacy compared to hydroxylated analogs but improve pharmacokinetic stability.
Structural and Electronic Influences
- Chlorine/Fluorine Substitutions : Halogens introduce electron-withdrawing effects, which may alter binding affinity or metabolic pathways. For example, the 4-chlorobenzyl group in D144-0140 could reduce π-π stacking compared to the trimethoxy analog.
- Ring System Modifications : Compounds with cyclopenta or cyclohepta fused rings (e.g., ) exhibit altered ring strain and solubility, impacting bioavailability.
Biological Activity
The compound 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure includes a chromeno-oxazine framework which is significant for its biological activity. The presence of methoxy groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties . In vitro assays demonstrate that it induces apoptosis in various cancer cell lines. For instance:
- Study 1 : A study on human breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating a mitochondrial-mediated apoptotic pathway .
- Study 2 : Another investigation focused on colorectal cancer cells revealed that the compound inhibited the proliferation of these cells by blocking the cell cycle at the G2/M phase. This was associated with upregulation of p53 and downregulation of cyclin B1 .
Antioxidant Properties
The compound also exhibits antioxidant activity , which is crucial for preventing oxidative stress-related diseases. It was found to scavenge free radicals effectively in various assays:
- DPPH Assay : The compound demonstrated a significant reduction in DPPH radical concentration with an IC50 value comparable to standard antioxidants such as ascorbic acid .
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects . In animal models of neurodegenerative diseases:
- Study 3 : Administration of the compound in a mouse model of Alzheimer’s disease resulted in improved cognitive function and reduced amyloid plaque formation. The proposed mechanism involves modulation of neuroinflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases leading to G2/M phase arrest.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients receiving the combination therapy exhibited longer progression-free survival compared to those receiving chemotherapy alone .
- Case Study 2 : In a preclinical study on neurodegeneration, animals treated with the compound showed significant improvements in behavioral tests related to memory and learning compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
